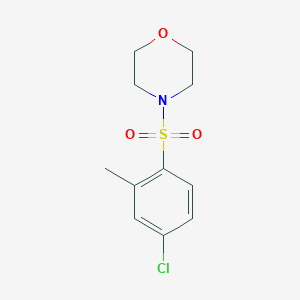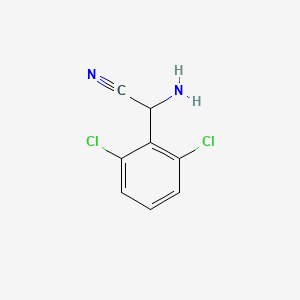![molecular formula C17H21NO B12125050 4-[2-(Naphthalen-2-yloxy)ethyl]piperidine](/img/structure/B12125050.png)
4-[2-(Naphthalen-2-yloxy)ethyl]piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[2-(Naphthalen-2-yloxy)ethyl]piperidine is an organic compound characterized by a piperidine ring substituted with a 2-(naphthalen-2-yloxy)ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(naphthalen-2-yloxy)ethyl]piperidine typically involves the reaction of 2-naphthol with 2-chloroethylpiperidine under basic conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 2-naphthol attacks the chloroethyl group, forming the desired ether linkage.
Reaction Conditions:
Reagents: 2-naphthol, 2-chloroethylpiperidine, base (e.g., potassium carbonate)
Solvent: Anhydrous acetone or dimethylformamide (DMF)
Temperature: Reflux conditions (approximately 80-100°C)
Time: Several hours to ensure complete reaction
Industrial Production Methods
In an industrial setting, the synthesis may be scaled up using continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
4-[2-(Naphthalen-2-yloxy)ethyl]piperidine can undergo various chemical reactions, including:
Oxidation: The naphthalene moiety can be oxidized to form naphthoquinones.
Reduction: The piperidine ring can be reduced to form piperidines with different substitution patterns.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine nitrogen.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Naphthoquinones
Reduction: Substituted piperidines
Substitution: N-alkyl or N-acyl derivatives of the original compound
Scientific Research Applications
4-[2-(Naphthalen-2-yloxy)ethyl]piperidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its pharmacological properties, including potential use as an analgesic or anti-inflammatory agent.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-[2-(Naphthalen-2-yloxy)ethyl]piperidine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as receptors or enzymes, modulating their activity. The naphthalene moiety can engage in π-π interactions, while the piperidine ring can form hydrogen bonds or ionic interactions with target molecules.
Comparison with Similar Compounds
Similar Compounds
4-(2-(Naphthalen-2-ylmethoxy)piperidine): Similar structure but with a methoxy group instead of an ethoxy group.
4-(2-(Phenoxy)ethyl)piperidine): Similar structure but with a phenyl group instead of a naphthyl group.
Uniqueness
4-[2-(Naphthalen-2-yloxy)ethyl]piperidine is unique due to the presence of the naphthalene moiety, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C17H21NO |
|---|---|
Molecular Weight |
255.35 g/mol |
IUPAC Name |
4-(2-naphthalen-2-yloxyethyl)piperidine |
InChI |
InChI=1S/C17H21NO/c1-2-4-16-13-17(6-5-15(16)3-1)19-12-9-14-7-10-18-11-8-14/h1-6,13-14,18H,7-12H2 |
InChI Key |
ZCRBNQFKGZVJCK-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1CCOC2=CC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-benzyl-4,6-dihydrothieno[3,4-d][1,3]thiazole-2(3H)-thione 5,5-dioxide](/img/structure/B12124974.png)
![N-{5-oxo-7-[4-(propan-2-yl)phenyl]-5,6,7,8-tetrahydroquinazolin-2-yl}-2-phenylacetamide](/img/structure/B12124976.png)

![Methyl 3',4'-dimethyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B12124984.png)

![2-[4-[(5Z)-5-[(4-ethylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoylamino]benzoic acid](/img/structure/B12124994.png)

![1-Azabicyclo[2.2.2]octan-3-one,2-[(dimethylamino)methylene]-](/img/structure/B12124998.png)
![2-amino-1-(1,3-benzodioxol-5-yl)-N-hexyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12125002.png)
![(4-{3-[4-(2,3-Dichlorophenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)(phenyl)methanone](/img/structure/B12125006.png)

![Ethyl 4-{[3-(4-bromobenzenesulfonamido)quinoxalin-2-yl]amino}benzoate](/img/structure/B12125022.png)


